Imidazolide

概要

説明

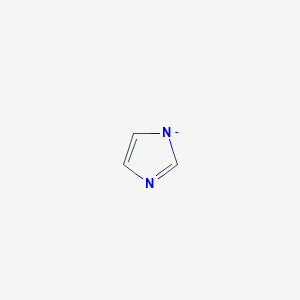

Imidazolide is an organic nitrogen anion that is the conjugate base of 1H-imidazole. It is a conjugate base of a 1H-imidazole.

科学的研究の応用

Medicinal Chemistry Applications

Imidazolide compounds have been extensively studied for their potential therapeutic properties. They exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.

Anti-Cancer Activity

Numerous studies have highlighted the efficacy of this compound derivatives as anti-cancer agents. For instance:

- Catalytic Inhibition : Research by Baviskar et al. demonstrated that certain imidazole derivatives significantly inhibit Topoisomerase IIR, a key enzyme in cancer cell proliferation. Compound C1 showed an LC50 value of 25 μM in kidney cancer cells (HEK 293) and 62 μM in normal Vero cells .

- Induction of Apoptosis : Zhao et al. synthesized six imidazole compounds, with compound C2 exhibiting an IC50 of 0.75 μM against breast cancer cells (MCF-7) and 4.37 μM against lung cancer cells (A549), suggesting its role in inducing apoptosis .

- Broad Spectrum Activity : Dao et al. evaluated twenty-six imidazole compounds, identifying compound C3 as a potent inhibitor against multiple cancer cell lines, including U87-MG and HCT-116 .

Anti-Inflammatory Properties

Imidazole derivatives are also being explored for their anti-inflammatory effects:

- Nuclear Factor Kappa B Inhibition : A study by Nascimento et al. found that compound I33 effectively inhibited NF-κB transcription factor transmigration and reduced pro-inflammatory mediators in macrophages .

Chemical Biology Applications

Imidazolides play a crucial role in chemical biology, particularly in the synthesis and modification of biomolecules.

Protein Labeling and Modification

N-acyl imidazoles have emerged as valuable tools for the chemical labeling of proteins:

- Chemical Synthesis : These compounds facilitate the synthesis of peptides and proteins, allowing for precise modifications that can enhance their functionality .

- RNA Manipulation : They also enable structural analysis and functional manipulation of RNA molecules, which are essential for various biological processes .

Environmental Applications

Imidazolides have been investigated for their potential use in environmental applications, particularly in water purification processes.

Water Treatment

Research indicates that imidazolides can be utilized to enhance the efficiency of water purification methods:

- Chitosan Conjugation : Imidazolides have been used to conjugate insecticides to chitosan biopolymers, improving their efficacy in water treatment scenarios .

Summary Table of this compound Applications

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing imidazolides in organic chemistry research?

- Methodological Answer : Imidazolides are typically synthesized via reaction of carboxylic acids with 1,1′-carbonyldiimidazole (CDI) under anhydrous conditions. For example, enantiomerically pure amino acid imidazolides (e.g., Tr-Ser(OBn)-imidazolide) are prepared by reacting the corresponding carboxylic acid with CDI (1.5 equiv) in THF, followed by aqueous workup and silica gel chromatography for purification . Stability during synthesis is ensured by avoiding protic solvents and controlling reaction temperatures (0–25°C).

Q. How are spectroscopic techniques employed to characterize imidazolide derivatives?

- Methodological Answer : Structural confirmation relies on NMR, NMR, and mass spectrometry (MS). For instance, aromatic imidazolides exhibit distinct NMR signals for imidazole protons (δ 7.1–7.3 ppm), while aliphatic derivatives show upfield shifts. MS analysis (e.g., M at m/z 322 for OSB dithis compound) and crystallography (e.g., C2221 space group for Tr-Ser(OBn)-imidazolide) further validate purity and stereochemistry .

Q. What factors influence the stability of imidazolides during storage and reactions?

- Methodological Answer : Stability depends on substituent electronic effects and steric hindrance. Aromatic imidazolides (e.g., OSB derivatives) are more stable than aliphatic analogs due to resonance stabilization. Storage under inert atmospheres (N) at −20°C in anhydrous solvents (e.g., THF) minimizes hydrolysis. Reactivity is controlled by adjusting pH (e.g., selective cleavage at pH 3.2) .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in this compound reaction mechanisms (e.g., nucleophilic acyl substitution vs. carbenoid insertion)?

- Methodological Answer : Density Functional Theory (DFT) calculations can map energy barriers for competing pathways. For example, comparing transition states for N–H insertion (carbenoid mechanism) versus β-lactam formation (acyl substitution) in oxindole-imidazolide reactions. Experimental validation involves kinetic isotope effects (KIEs) and trapping intermediates with quenching agents (e.g., DO) .

Q. What strategies resolve contradictions in this compound stability data between aliphatic and aromatic systems?

- Methodological Answer : Contradictions arise from differing hydrolysis kinetics. A systematic approach involves:

- Controlled experiments : Compare hydrolysis rates of aromatic (e.g., OSB-imidazolide) vs. aliphatic (e.g., Val-imidazolide) derivatives under identical pH/temperature conditions.

- Data normalization : Use Arrhenius plots to account for temperature effects.

- Cross-validation : Pair HPLC quantification with NMR to track degradation products .

Q. How can mixed-methods approaches address mechanistic ambiguities in this compound-mediated reactions?

- Methodological Answer : Combine quantitative kinetic studies (e.g., pseudo-first-order rate constants) with qualitative in situ IR spectroscopy to monitor intermediate formation. For example:

- Quantitative : Measure rate constants for β-lactam formation across pH gradients.

- Qualitative : Identify transient intermediates (e.g., enolates) via IR absorption bands.

Triangulate data using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to refine hypotheses .

Q. What experimental designs mitigate challenges in isolating reactive this compound intermediates?

- Methodological Answer : Use cryogenic techniques (−78°C) to stabilize intermediates. For instance:

- Trapping methods : Add anhydrous MgSO to sequester water during this compound synthesis.

- Flow chemistry : Minimize residence time in reactive zones to prevent decomposition.

- In-line analytics : Employ LC-MS for real-time monitoring of reaction progress .

Q. Data Presentation Guidelines

- Tables : Include kinetic data (e.g., hydrolysis rates) with SEM values and statistical significance (p < 0.05).

- Figures : Use crystallographic diagrams (e.g., CCDC codes) for structural elucidation .

- References : Follow IMRAD format, prioritizing primary literature over reviews. Use tools like Mendeley for citation management .

特性

分子式 |

C3H3N2- |

|---|---|

分子量 |

67.07 g/mol |

IUPAC名 |

imidazol-3-ide |

InChI |

InChI=1S/C3H3N2/c1-2-5-3-4-1/h1-3H/q-1 |

InChIキー |

JBFYUZGYRGXSFL-UHFFFAOYSA-N |

SMILES |

C1=CN=C[N-]1 |

正規SMILES |

C1=CN=C[N-]1 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。